2-methylquinoxalin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methylquinoxalin-6-amine is an organic compound with several significant properties that make it useful in various fields of research and industry. It is a quinoxaline derivative, which is a class of compounds that have attracted great interest due to their wide applications in pharmaceutical and materials fields .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by convenient and simple procedures. For instance, a series of quinoxaline derivatives were efficiently synthesized by the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature . Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reported .

Molecular Structure Analysis

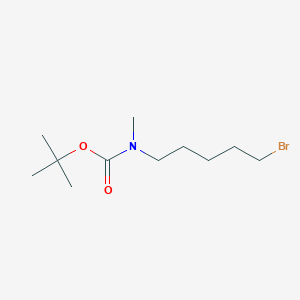

The molecular formula of this compound is C9H9N3 . Its molecular weight is 159.19 . The structure of quinoxaline derivatives is complex and requires sophisticated analytical methods for structural analysis .

Chemical Reactions Analysis

Quinoxaline derivatives have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates .

Aplicaciones Científicas De Investigación

2-Methylquinoxalin-6-amine has been studied for its potential applications in biochemistry and physiology. It has been shown to have inhibitory effects on certain enzymes such as tyrosine kinases, and has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for various diseases.

Mecanismo De Acción

Target of Action

2-Methylquinoxalin-6-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to have various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been reported to exhibit their effects through various mechanisms, such as tyrosine kinase inhibition, c-met kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumors hypoxia .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Quinoxaline derivatives have been reported to have various biological activities, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, and anti-inflammatory effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methylquinoxalin-6-amine has several advantages and limitations when used in laboratory experiments. The most significant advantage is its ability to inhibit certain enzymes, which can be used to study the effects of these enzymes on various biochemical and physiological processes. Additionally, this compound can be used to study the effects of certain receptors on various pathways and processes in the body. A limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Direcciones Futuras

The potential future directions for research on 2-methylquinoxalin-6-amine are numerous. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted on its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted on its potential use in drug delivery systems and as a potential therapeutic agent for various diseases. Finally, further research could be conducted on its potential use in laboratory experiments and its advantages and limitations.

Métodos De Síntesis

2-Methylquinoxalin-6-amine can be synthesized using a condensation reaction of 2-methylbenzaldehyde and piperazine. This reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted at a temperature of approximately 80°C. The reaction produces an intermediate which can then be purified to yield the desired product.

Safety and Hazards

While specific safety data for 2-methylquinoxalin-6-amine was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. For instance, a safety data sheet for a similar compound, methylamine, indicates that it is extremely flammable, toxic if inhaled, and may cause skin and eye irritation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-methylquinoxalin-6-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-nitroaniline", "acetic anhydride", "methylamine", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium sulfite", "sodium hydroxide", "sodium chloride" ], "Reaction": [ "Step 1: Nitration of 2-nitroaniline with nitrous acid to form 2-nitro-1,4-phenylenediamine", "Step 2: Reduction of 2-nitro-1,4-phenylenediamine with sodium sulfite and sodium hydroxide to form 2,3-diaminotoluene", "Step 3: Acetylation of 2,3-diaminotoluene with acetic anhydride to form N-acetyl-2,3-diaminotoluene", "Step 4: Methylation of N-acetyl-2,3-diaminotoluene with methylamine and sodium hydroxide to form N-methyl-N-acetyl-2,3-diaminotoluene", "Step 5: Cyclization of N-methyl-N-acetyl-2,3-diaminotoluene with copper sulfate and hydrochloric acid to form 2-methylquinoxaline", "Step 6: Reduction of 2-methylquinoxaline with sodium borohydride to form 2-methylquinoxalin-6-amine", "Step 7: Purification of the final product by recrystallization with ethanol and drying with sodium chloride" ] } | |

Número CAS |

4188-17-4 |

Fórmula molecular |

C9H9N3 |

Peso molecular |

159.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B6236674.png)